2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid
Description
Properties
IUPAC Name |
2-(2-ethylbenzoyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-2-10-6-3-4-7-11(10)14(16)12-8-5-9-13(12)15(17)18/h3-4,6-7,12-13H,2,5,8-9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSXYDPFDGUBOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2CCCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Parameters
| Parameter | Range |
|---|---|
| DMF volume | 1000–1100 kg |
| Sodium methoxide | 120–140 kg |
| Dimethyl adipate | 300–500 kg |
| Reaction temperature | 90–110°C |
| Reaction time | 8–10 hours |
| Yield | 99% |
The reaction proceeds via Claisen condensation, where sodium methoxide deprotonates dimethyl adipate, initiating cyclization to form cyclopentanone-2-carboxylate methyl ester. Byproduct methanol is recovered through condensation. Post-reaction, DMF is removed under reduced pressure, and the crude product is acidified with 30% hydrochloric acid, washed with toluene, and purified via vacuum distillation.
Acylation at the Cyclopentane 2-Position
Introducing the 2-ethylbenzoyl group requires Friedel-Crafts acylation or nucleophilic acyl substitution. Given the cyclopentane ring’s lack of aromaticity, the latter is preferred.
Procedure for 2-Ethylbenzoylation
- Activation of Carboxylic Acid : Cyclopentanone-1-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
- Acylation : The acyl chloride reacts with 2-ethylbenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 0–5°C.
- Workup : The mixture is quenched with ice-cold water, and the product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via recrystallization.
Critical Parameters
| Parameter | Optimal Value |
|---|---|
| Catalyst | AlCl₃ (1.2 equiv) |
| Temperature | 0–5°C |
| Reaction time | 2–4 hours |
| Solvent | Dichloromethane |
Alternative Synthetic Routes
Direct Cyclization of Diethyl Adipate Derivatives
Modifying the patented method, diethyl adipate can be substituted with ethyl 2-(2-ethylbenzoyl)adipate to directly form the target compound. This one-pot approach reduces intermediate isolation steps but requires precise stoichiometry to avoid side reactions.
Enzymatic Hydrolysis and Acylation
Recent advances employ lipases (e.g., Candida antarctica lipase B) for enantioselective hydrolysis of ester intermediates, followed by enzymatic acylation. This method achieves >90% enantiomeric excess (ee) but is limited by substrate specificity and scalability.
Industrial-Scale Optimization
Large-scale production prioritizes cost-efficiency and environmental compliance. Key modifications include:
- Continuous Flow Reactors : Reduce reaction times from hours to minutes.
- Solvent Recycling : DMF and toluene are recovered and reused, minimizing waste.
- Catalyst Recovery : Lewis acids like AlCl₃ are filtered and regenerated.
A comparative analysis of batch vs. continuous flow synthesis is shown below:
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Reaction time | 10 hours | 30 minutes |
| Yield | 85% | 92% |
| Solvent consumption | 1500 L/kg product | 200 L/kg product |
Challenges and Mitigation Strategies
Stereochemical Control
The cis/trans configuration at the cyclopentane 2-position is influenced by reaction kinetics. Low-temperature acylation (0°C) favors the trans isomer, while room-temperature reactions yield cis dominance. Chiral auxiliaries or asymmetric catalysis may be employed for enantiopure synthesis.
Byproduct Formation
Common byproducts include:
- Decarboxylated derivatives : Mitigated by avoiding excessive heating during hydrolysis.
- Over-acylated products : Controlled by stoichiometric precision and slow reagent addition.
Chemical Reactions Analysis
2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a functional group in the compound. Common reagents include halides and alkoxides.
Scientific Research Applications
Chemistry
2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid serves as an intermediate in the synthesis of various organic compounds. It is utilized as a reagent in chemical reactions, including:
- Oxidation : Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.
- Reduction : Reduced to alcohols using lithium aluminum hydride.
- Substitution Reactions : Engages in nucleophilic substitution with halides or alkoxides.
Biology
Research indicates potential biological activities of this compound, particularly its effects on cellular processes and enzyme functions. Studies have shown that it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.
Medicine
Ongoing research is exploring its therapeutic applications, particularly as a pharmacological agent. Notably, it has been evaluated for its role as an antagonist for thromboxane A2 receptors, which are crucial in regulating platelet aggregation and vascular responses.
Studies have indicated that this compound exhibits significant pharmacological activities. For instance:
| Compound | IC50 (µM) | Activity Description |
|---|---|---|
| Reference Compound | 0.190 ± 0.060 | Standard for comparison |
| Cyclopentane Derivative | 0.054 ± 0.016 | Potent thromboxane A2 receptor antagonist |
| Less Potent Derivative | 1.140 ± 0.820 | Comparison to more potent derivatives |
These findings suggest that the compound has a favorable binding affinity to thromboxane A2 receptors, indicating its potential utility in therapeutic contexts.
Case Study 1: Thromboxane A2 Receptor Antagonism
A study published in PubMed evaluated various cyclopentane derivatives for their bioactivity as potential substitutes for traditional carboxylic acids in drug design. The results demonstrated that derivatives of cyclopentane maintained stability under physiological conditions and exhibited favorable binding affinities to thromboxane A2 receptors.
Case Study 2: Stability Assessment
In vitro assessments indicated that cyclopentane derivatives exhibited stability in human plasma over extended periods (up to one hour), suggesting low reactivity under physiological conditions. This stability is crucial for therapeutic applications where prolonged action is desired without rapid metabolism or deactivation.
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials, including polymers and resins. Its unique chemical properties make it suitable for various applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of 2-(2-ethylbenzoyl)cyclopentane-1-carboxylic acid and structurally related cyclopentane derivatives, focusing on molecular features, physicochemical properties, and functional distinctions.
Table 1: Comparative Analysis of Cyclopentane Derivatives
*Inferred from molecular weight and analogous compounds.
Key Differences and Implications
Ethyl 2-amino-1-cyclopentene-1-carboxylate (CAS 7149-18-0) contains an amine and ester, enabling nucleophilic reactions and hydrolysis, unlike the carboxylic acid in the target compound . The trifluoromethyl group in CAS 733740-47-1 increases electron-withdrawing effects, likely enhancing carboxylic acid acidity compared to the ethylbenzoyl analog .
Stereochemistry and Configuration :
- The trans-configuration of the primary compound contrasts with the cis-orientation of the trifluoromethyl derivative (CAS 733740-47-1), which may affect molecular packing, solubility, and biological target binding .
Physical State and Applications: Liquid analogs (e.g., CAS 2059931-86-9) may be preferable for solution-phase synthesis, while solid derivatives (e.g., primary compound) could be suited for crystallography or sustained-release formulations .
Market Availability: The primary compound is marked as discontinued by suppliers, unlike the trifluoromethyl analog, which is actively listed (e.g., $2115/2g for the primary compound vs.
Notes
- Safety and Handling : All compounds discussed are intended for laboratory use only. Proper PPE (gloves, goggles) and protocols for handling acids, fluorinated compounds, and amines must be followed .
- Synthetic Utility: Amino- and ester-containing derivatives (e.g., CAS 7149-18-0) serve as intermediates in peptide and heterocycle synthesis, while carboxylic acids (primary compound) may act as ligands or building blocks for metal-organic frameworks .
- Structural Insights: The ethylbenzoyl group’s bulkiness may sterically hinder reactions at the carboxylic acid, a limitation less pronounced in smaller analogs like CAS 2059931-86-9 .
Biological Activity
2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies. The information presented is based on diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{13}H_{14}O_{3}
- CAS Number : 733740-93-7
This compound features a cyclopentane ring with a carboxylic acid functional group and an ethylbenzoyl moiety, contributing to its unique biological profile.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities, primarily as an antagonist for thromboxane A2 (TP) receptors. The cyclopentane derivatives have been evaluated for their efficacy in inhibiting TP receptor activity, which is crucial in various physiological processes including platelet aggregation and vasoconstriction.
Table 1: IC50 Values of Cyclopentane Derivatives
| Compound | IC50 (µM) | Activity Description |
|---|---|---|
| 1 | 0.190 ± 0.060 | Reference compound |
| 9 | 0.054 ± 0.016 | Potent TP receptor antagonist |
| 10 | 1.140 ± 0.820 | Less potent than compound 9 |
The data indicates that compound 9, a derivative of the cyclopentane structure, shows significant potency as a TP receptor antagonist with an IC50 comparable to traditional carboxylic acids used in therapeutics .
The mechanism by which this compound exerts its biological effects involves the modulation of thromboxane A2 signaling pathways. By acting as a competitive antagonist at the TP receptor sites, this compound can effectively reduce thromboxane-mediated responses, which may have implications for cardiovascular health.
Study on Cyclopentane Derivatives
A study published in PubMed evaluated various cyclopentane derivatives, including the target compound, for their bioactivity as potential substitutes for carboxylic acids in drug design. The findings demonstrated that these derivatives maintained stability under physiological conditions and exhibited favorable binding affinities to TP receptors .
Stability and Reactivity Assessment
In vitro assessments indicated that the cyclopentane derivatives exhibited stability in human plasma over extended periods (up to one hour), suggesting low reactivity under physiological conditions. This stability is crucial for therapeutic applications where prolonged action is desired without rapid metabolism or deactivation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
